molecular formula C25H37BrN2O B012085 Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide CAS No. 103424-99-3

Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide

Cat. No. B012085
M. Wt: 461.5 g/mol
InChI Key: SNDDYCQJMICBCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is not fully understood. However, it is believed that the compound interacts with biological membranes and alters their properties. This can lead to changes in the function of membrane-bound proteins and enzymes, ultimately affecting cellular processes.

Biochemical And Physiological Effects

Studies have shown that Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide has several biochemical and physiological effects, including:
1. Antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Neuroprotective activity by reducing neuronal damage and improving cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide in lab experiments include its high solubility in water and organic solvents, low toxicity, and ease of synthesis. However, the compound's limited stability under certain conditions and potential interactions with other chemicals must be taken into consideration.

Future Directions

There are several future directions for research on Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide, including:
1. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Development of new synthetic methods for Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide and its derivatives.
3. Study of the compound's interactions with biological membranes and its effects on membrane-bound proteins and enzymes.
4. Exploration of the compound's potential as a catalyst in various organic synthesis reactions.
Conclusion:
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is a chemical compound with potential applications in various fields, including organic synthesis, electrochemistry, and biomedicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.

Synthesis Methods

The synthesis method for Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide involves the reaction of 1-methyl-1-pyrrolidin-1-ium-2-carboxylate with 1-(2-bromoethyl)-2-(phenyl(phenylmethyl)amino)ethane in the presence of a base. The reaction yields Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide as a white solid.

Scientific Research Applications

Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide has been used in various scientific research applications, including:
1. As a catalyst in organic synthesis reactions.
2. As a surfactant in the preparation of nanoparticles.
3. As an ionic liquid in electrochemical applications.
4. As a reagent in the synthesis of biologically active compounds.

properties

CAS RN

103424-99-3

Product Name

Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide

Molecular Formula

C25H37BrN2O

Molecular Weight

461.5 g/mol

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide

InChI

InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1

InChI Key

SNDDYCQJMICBCK-UHFFFAOYSA-M

SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-]

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-]

synonyms

11888CERM
CERM 11888
CERM-11888

Origin of Product

United States

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